((R)-3-Acetylamino-piperidin-1-yl)-acetic acid
Description
((R)-3-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 1354018-80-6) is a chiral piperidine derivative characterized by an acetylamino group at the 3-position and a carboxylic acid moiety attached via a methylene bridge to the piperidine nitrogen. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and organic synthesis. Its stereochemistry (R-configuration) and functional groups make it a valuable intermediate for designing pharmaceuticals, particularly in modulating receptor binding or pharmacokinetic properties .
Properties
IUPAC Name |
2-[(3R)-3-acetamidopiperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)10-8-3-2-4-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWLTEZNXOVLAY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation with Ethyl Bromoacetate
-
Conditions : (R)-3-Acetamidopiperidine (1 equiv), ethyl bromoacetate (1.2 equiv), and Cs₂CO₃ (2 equiv) in DMF are stirred at 80°C for 12 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with water, and concentrated. The crude product is purified via silica gel chromatography (hexanes:ethyl acetate = 70:30).
Hydrolysis of the Ethyl Ester
-
Conditions : The ethyl ester intermediate (1 equiv) is refluxed with 6 M HCl (5 equiv) in water for 6 hours.
-
Workup : The solution is cooled, neutralized with NaOH (aq), and extracted with DCM. The organic layer is dried and concentrated to yield ((R)-3-acetylamino-piperidin-1-yl)-acetic acid.
Alternative Route: Microwave-Assisted Condensation
A modified method employs microwave irradiation to accelerate the alkylation step:
-
Conditions : (R)-3-Acetamidopiperidine (1 equiv), chloroacetic acid (1.1 equiv), and K₂CO₃ (2 equiv) in PEG-400 are irradiated at 120°C for 30 minutes.
-
Workup : The mixture is poured into ice water, filtered, and recrystallized from ethanol.
Analytical Characterization
-
Spectroscopic Data :
-
Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.5 min (e.e. >99%).
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the direct alkylation route using Cs₂CO₃ in DMF is preferred due to its reproducibility. However, substituting DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and optimizing catalyst loading could enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: (®-3-Acetylamino-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: (®-3-Acetylamino-piperidin-1-yl)-acetic acid is used as a building block in the synthesis of more complex molecules. Its piperidine ring is a common motif in many pharmaceuticals and natural products .
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperidine-containing drugs .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, (®-3-Acetylamino-piperidin-1-yl)-acetic acid can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of (®-3-Acetylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperidine derivatives with acetic acid substituents and related functional groups are widely studied. Below is a detailed comparison with structurally related compounds, focusing on synthesis, substituent effects, and applications.
Structural Analogs and Their Properties
(R)-(-)-Phenylpiperidin-1-yl-acetic Acid
- Structure : Features a phenyl group at the 3-position and an acetic acid moiety.
- Synthesis : Prepared from (R)-α-phenylglycine, highlighting enantioselective synthesis routes .
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid
- Structure: Contains a cyclopropyl-amino group and an acetylated piperidine ring.
- CAS : 926659-01-0 .
- Properties: The cyclopropyl group introduces steric hindrance and conformational rigidity, which may improve metabolic stability compared to the more flexible acetylamino group in the target compound .
((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic Acid
- Structure : Substituted with a tert-butoxycarbonyl (Boc) protecting group.
- CAS : 30692-37-6 .
- Applications : The Boc group is commonly used in peptide synthesis to protect amines, suggesting utility as an intermediate in multi-step organic reactions .
- Comparison : Unlike the acetyl group in the target compound, the Boc group is bulkier and requires acidic conditions for removal, limiting its use in certain synthetic pathways.
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic Acid
- Structure: Bears an isopropyl-methyl-amino substituent.
- CAS : 1353995-96-6 .
- Properties: The alkylamino group enhances basicity, which could influence solubility and interaction with biological targets compared to the acetylated derivative .
Data Table: Key Structural and Functional Comparisons
Pharmacological and Industrial Relevance
- Target Compound: Limited direct pharmacological data are available, but its structure suggests utility as a building block for receptor ligands (e.g., GABA analogs or kinase inhibitors).
- Analog Applications :
Biological Activity
((R)-3-Acetylamino-piperidin-1-yl)-acetic acid, with the chemical formula CHNO and CAS number 889958-14-9, is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes available research findings on its biological activity, including structure-activity relationships, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its role in various pharmacological activities. The acetylamino group contributes to its solubility and interaction with biological targets. The presence of both amine and carboxylic acid functionalities suggests potential for hydrogen bonding interactions, which are crucial for binding to biological receptors.
1. Neuropharmacological Effects
Recent studies have indicated that compounds with piperidine moieties exhibit significant cholinesterase inhibition, which is relevant for Alzheimer's disease treatment. For instance, ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid has been linked to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions.
Table 1: Cholinesterase Inhibition Potency
| Compound | IC (µM) |
|---|---|
| ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid | TBD |
| Donepezil | 0.5 |
| Rivastigmine | 0.2 |
Note: TBD = To Be Determined based on further experimental data.
2. Anticancer Activity
The piperidine scaffold is also prominent in anticancer research. Compounds similar to ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid have shown promising results against various cancer cell lines. For example, studies have demonstrated that derivatives can induce apoptosis in cancer cells via modulation of signaling pathways.
Case Study: Piperidine Derivatives in Cancer Therapy
A study evaluated several piperidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC values lower than standard chemotherapeutics like doxorubicin.
Table 2: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid | MCF-7 | TBD |
| Doxorubicin | MCF-7 | 0.5 |
| Bleomycin | FaDu | TBD |
The mechanism by which ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid exerts its effects may involve:
- Cholinergic Modulation : Enhancing cholinergic transmission through AChE inhibition.
- Apoptotic Pathways : Inducing apoptosis via mitochondrial pathways or caspase activation.
Structure-Activity Relationship (SAR)
Research into the SAR of piperidine derivatives suggests that modifications at specific positions on the piperidine ring can significantly affect biological activity. For example, substituents on the nitrogen atom or modifications to the acetyl group can enhance binding affinity to target proteins.
Q & A
Q. What are the critical steps for synthesizing ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid with high enantiomeric purity?
Answer:
- Chiral Precursor Use : Start with enantiopure precursors like (R)-(-)-α-phenylglycine to ensure stereochemical integrity. For example, (R)-(-)-phenylpiperidin-1-yl-acetic acid was synthesized using this approach, achieving high enantiomeric excess (e.e.) .
- Stereoselective Reactions : Employ chiral catalysts (e.g., asymmetric hydrogenation) or protecting groups (e.g., Fmoc) to preserve configuration during piperidine ring functionalization .
- Purification : Use chiral HPLC or recrystallization to isolate the desired enantiomer. Column chromatography with polar solvents (e.g., ethyl acetate/hexane) may further refine purity .
- Validation : Confirm enantiopurity via optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak® columns) .
Q. How can spectroscopic methods characterize ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid accurately?
Answer:
- NMR Analysis : Use - and -NMR to confirm structure. Key signals include piperidine protons (δ 1.43–2.38 ppm) and acetyl groups (δ 1.97–2.05 ppm). Coupling constants (e.g., ) help verify stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 318.2298 for CHNO) .
- IR Spectroscopy : Peaks at ~1738 cm confirm ester/acid carbonyl groups .
Q. What safety protocols are essential for handling ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid?
Answer:
- PPE : Wear nitrile gloves, lab coats, and eye protection (e.g., goggles) to prevent skin/eye contact (H319, H335 warnings) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (P261, P305+P351+P338 precautions) .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via licensed waste handlers (UN Class 9) .
Advanced Research Questions
Q. How do stereochemical variations at the piperidine ring influence bioactivity?
Answer:
- Case Study : (R)- vs. (S)-configured piperidine derivatives show divergent receptor binding. For example, (R)-(-)-bietamiverine exhibits higher affinity for muscarinic receptors due to optimal spatial alignment of the acetyl group .
- Methodology : Compare enantiomers in vitro (e.g., radioligand binding assays) and in vivo (e.g., pharmacokinetic studies). Use X-ray crystallography to map ligand-receptor interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for analogs?
Answer:
- Batch Consistency : Ensure peptide content analysis (e.g., HPLC, MS) to minimize impurities (e.g., TFA salts) that skew bioassay results .
- Control Experiments : Replicate studies under identical conditions (pH, solvent). For example, pH-dependent acetate uptake in astrocytes altered metabolic activity in conflicting reports .
- Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to cross-reference data and identify outliers .
Q. What computational strategies predict target interactions of ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid?
Answer:
- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., soluble epoxide hydrolases). Optimize force fields for piperidine ring flexibility .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (e.g., with cyclooxygenase-2) .
- QSAR Models : Corrogate substituent effects (e.g., acetyl vs. benzyl groups) on IC values using MOE software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
